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Tetrahydrophthalic anhydride - 85-43-8; 2426-02-0

Tetrahydrophthalic anhydride

Catalog Number: EVT-7905166
CAS Number: 85-43-8; 2426-02-0
Molecular Formula: C8H8O3
C8H8O3
C6H8(CO)2O
Molecular Weight: 152.15 g/mol
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Product Introduction

Description

Diels-Alder Reaction:

The most common method for synthesizing THPA is the Diels-Alder reaction between butadiene and maleic anhydride. [] This reaction typically occurs under elevated temperatures and pressures.

Other Synthetic Routes:

  • Isomerization of methyl tetrahydrophthalic anhydride (MTHPA): This method utilizes palladium-alumina catalysts to convert MTHPA to a mixture enriched in THPA. []
  • Modification of existing THPA derivatives: This approach involves introducing various substituents onto the THPA ring system through chemical transformations. []
Source and Classification

Tetrahydrophthalic anhydride is classified as a cyclic carboxylic acid anhydride. It is produced mainly through the Diels-Alder reaction between maleic anhydride and diene hydrocarbons such as butadiene or cyclopentadiene. This classification places it among reactive organic compounds that can participate in various chemical reactions, including polymerization and esterification .

Synthesis Analysis

Methods of Synthesis

The synthesis of tetrahydrophthalic anhydride typically involves several methods:

  1. Diels-Alder Reaction: The most common method involves the reaction of maleic anhydride with 1,3-butadiene under controlled conditions (temperature around 80-110 °C). This reaction can yield high purity products in significant quantities .
  2. Pressure Reactions: Another method includes conducting the Diels-Alder reaction under elevated pressure using solvents like naphtha or glyceride oils to enhance yield and facilitate the reaction between dicyclopentadiene and maleic anhydride .
  3. Alternative Routes: Other synthetic routes may involve variations in reactants or conditions, such as using different dienes or altering temperature and pressure settings to optimize yields .

Technical Details

The typical reaction conditions for synthesizing tetrahydrophthalic anhydride include:

  • Temperature: Ranging from 80 °C to 200 °C.
  • Time: Reaction times can vary from a few hours to over a day depending on the method used.
  • Pressure: Some methods require superatmospheric pressure to drive the reaction forward effectively.
Molecular Structure Analysis

Structure Data

Tetrahydrophthalic anhydride features a unique cyclic structure characterized by:

  • Molecular Formula: C8H8O3C_8H_8O_3
  • Functional Groups: It contains two carboxylic acid groups linked by an oxygen atom, forming an anhydride structure.
  • Isomerism: The compound exists as cis and trans isomers, with the cis form being more common in commercial applications.

The structural representation can be summarized as follows:

cis Tetrahydrophthalic Anhydride\text{cis }\text{Tetrahydrophthalic Anhydride}

Visualization

The compound's molecular structure can be visualized using computational chemistry software or databases that provide 2D and 3D structural representations .

Chemical Reactions Analysis

Reactions Involving Tetrahydrophthalic Anhydride

Tetrahydrophthalic anhydride readily reacts with water to form tetrahydrophthalic acid, which is highly corrosive. This reaction is exothermic and can be violent under certain conditions, particularly if local heating occurs during exposure to moisture .

Other notable reactions include:

  • Polymerization: It serves as a hardener in resin formulations, where it reacts with polyols or amines to form cross-linked polymer networks.
  • Esterification: It can react with alcohols to form esters, which are useful in various applications including plasticizers and coatings.
Mechanism of Action

Process Details

The mechanism of action for tetrahydrophthalic anhydride primarily involves its reactivity as a carboxylic acid anhydride. Upon contact with nucleophiles (such as water or alcohols), it undergoes hydrolysis or esterification:

  1. Hydrolysis: Involves the addition of water across the anhydride bond, leading to the formation of tetrahydrophthalic acid.
  2. Esterification: When reacting with alcohols, it forms esters through nucleophilic attack on the carbonyl carbon of the anhydride.

This reactivity underlines its utility in synthesizing polymers and other derivatives.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tetrahydrophthalic anhydride appears as a white to yellowish crystalline solid.
  • Melting Point: Approximately 100 °C.
  • Boiling Point: Sublimes at temperatures above 195 °C.
  • Solubility: Slightly soluble in water but readily soluble in organic solvents like acetone, benzene, and ethanol.

Chemical Properties

  • Reactivity: Reacts exothermically with water; incompatible with strong acids, bases, oxidizing agents, alcohols, and amines .
  • Hazards: Classified as corrosive; can cause skin irritation and respiratory sensitization upon exposure .
Applications

Tetrahydrophthalic anhydride has diverse applications across various fields:

  • Polymer Industry: Used as a hardener for alkyd resins and epoxy systems.
  • Adhesives and Sealants: Acts as a cross-linking agent enhancing mechanical properties.
  • Plasticizers: Incorporated into formulations to improve flexibility and durability.
  • Agricultural Chemicals: Serves as a precursor for fungicides like Captan.

These applications highlight its significance in both industrial processes and product formulations .

Historical Development and Evolution of THPA Synthesis

Early Methodologies in Diels-Alder Reactions for THPA Production

The foundation of tetrahydrophthalic anhydride (THPA) synthesis rests on the Diels-Alder cycloaddition between 1,3-butadiene derivatives and maleic anhydride. This reaction, discovered by Otto Diels and Kurt Alder in 1928 (Nobel Prize in Chemistry 1950), represents the quintessential [4+2] cycloaddition where a conjugated diene (cyclopentadiene) reacts with a dienophile (maleic anhydride) to form the bicyclic THPA adduct [1] [7]. Early industrial processes faced significant challenges rooted in fundamental organic chemistry principles:

  • Conformational Constraints: The diene component (cyclopentadiene) must adopt the high-energy s-cis conformation for reaction. Freshly cracked cyclopentadiene dimerizes exothermically to dicyclopentadiene, requiring careful thermal management during storage and use [1] [4]. This dimerization represented a major process bottleneck in early batch systems.

  • Solvent Limitations: Early syntheses employed high-boiling aromatic solvents (xylene, toluene) to dissolve maleic anhydride and facilitate reaction control. These solvents posed challenges in product isolation and contributed to energy-intensive downstream purification due to the high temperatures needed for their removal from the solid THPA product [1] [6].

  • Temperature Control Issues: The highly exothermic nature of the Diels-Alder reaction (ΔH ≈ -35 to -40 kcal/mol) presented safety challenges in large batch reactors. Insufficient heat transfer led to thermal runaway risks, localized hot spots, and variable product quality through undesired side reactions like diene polymerization [3] [6].

  • Stereochemical Specificity: The reaction inherently produces the endo isomer as the major product due to secondary orbital interactions (Alder endo rule), with typical endo:exo ratios of 8:1 to 20:1 under thermal conditions. Early processes struggled with isomeric purity requirements for downstream applications [1] [4].

Table 1: Characteristics of Early THPA Synthesis Methodologies

ParameterEarly ApproachLimitations
Diene HandlingOn-site thermal crackingDimerization; Variable feed quality
Reaction MediumXylene/Toluene solutionsHigh boiling point; Difficult separation
Temperature ControlJacketed batch reactorsThermal gradients; Runaway risks
StereoselectivityThermal control onlyLimited exo/endo ratio manipulation
Product IsolationSolvent evaporation/crystallizationEnergy intensive; Solvent loss issues

These foundational challenges drove research toward catalytic enhancements and process innovations that would define subsequent industrial production methods.

Advancements in Catalytic Systems for Stereoselective Synthesis

The development of sophisticated catalytic systems revolutionized THPA synthesis by addressing the inherent limitations of thermal Diels-Alder reactions. These advancements focused particularly on rate acceleration, stereoselectivity control, and reaction specificity:

  • Lewis Acid Catalysis: The introduction of aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) dramatically accelerated reaction rates (10³-10⁴ fold) while enabling operation at significantly lower temperatures (25-80°C vs. >140°C thermally). This reduced side reactions and improved yield consistency. Crucially, these catalysts reinforced the endo selectivity through tighter, more organized transition states [1] [5]. However, their moisture sensitivity and stoichiometric requirements complicated industrial implementation.

  • Chiral Catalysts for Asymmetric Variants: Research into enantiomerically enriched THPA derivatives leveraged organocatalysts and metal complexes with chiral ligands. Jørgensen-Hayashi-type catalysts (derived from proline) enabled enantioselective Diels-Alder reactions with α,β-unsaturated aldehydes as dienophile precursors. For THPA analogues, chiral boron reagents and copper-bisoxazoline complexes demonstrated enantiomeric excesses (ee) exceeding 90% for hydrogenated derivatives [5] [8]. These transformations enabled access to stereochemically defined building blocks for advanced polymer applications.

  • Heterogeneous Catalysis: Immobilized Lewis acids on mesoporous silica and polymer supports addressed catalyst recovery challenges. Zirconocene chloride grafted onto SBA-15 maintained high activity over 15 cycles in model Diels-Alder reactions, offering a pathway toward continuous operation. Acidic zeolites (e.g., H-Y, H-Beta) provided shape-selective catalysis, particularly valuable for substituted diene/dienophile combinations relevant to THPA derivatives [5] [6].

  • Solvent-Free Systems: Advances in melt-phase reactions eliminated problematic solvents. Mechanochemical approaches using high-speed ball milling achieved quantitative THPA yields within minutes without solvent or catalyst. This approach significantly improved atom economy and reduced purification complexity [6].

Table 2: Evolution of Catalytic Systems for THPA Synthesis

Catalyst TypeRepresentative ExamplesKey AdvantagesTHPA Application Focus
Homogeneous Lewis AcidsAlCl₃, SnCl₄, EtAlCl₂High activity; Low temperature operationStandard endo-THPA production
Chiral Metal ComplexesCu(II)-bisoxazoline, Rh₂(L)₄Enantioselectivity (ee >90%)Optically active THPA derivatives
Immobilized SystemsAlCl₃/SiO₂, Sn-MCM-41Recyclability; Continuous operation potentialGreener industrial processes
OrganocatalystsImidazolium salts, CPAsMoisture tolerance; Metal-freeSpecialty functionalized THPAs

These catalytic innovations transformed THPA synthesis from a simple but inefficient thermal process into a highly controlled technological platform capable of meeting diverse industrial requirements.

Transition from Batch to Continuous Flow Processes in Industrial Contexts

The industrial manufacturing of THPA underwent a paradigm shift with the adoption of continuous flow technology, addressing the inherent limitations of traditional batch reactors. This transition exemplifies the broader specialty chemicals industry's move toward process intensification:

  • Microreactor Technology: Early continuous systems employed microstructured reactors with channel diameters <1 mm. These provided exceptional heat transfer coefficients (>5,000 W/m²K vs. ~500 W/m²K in batch), enabling precise temperature control of the highly exothermic Diels-Alder reaction. By maintaining isothermal conditions, microreactors suppressed side reactions, consistently achieving >98% yield with improved endo:exo ratios compared to batch processes [3] [6]. Their small inventory (<100 mL) fundamentally eliminated thermal runaway hazards associated with large-scale batch production.

  • Scalable Agitated Reactor Designs: Bridging the gap between microreactors and production-scale volumes, innovations like the Scalable Agitated Baffle Reactor (SABRe) enabled throughputs up to 1,000 tonnes/year. The SABRe design combined mechanical agitation with static baffles to achieve near-plug-flow characteristics (Bodenstein number >50) while maintaining the heat/mass transfer advantages of small channels. This technology reduced energy consumption by 40-60% compared to equivalent batch processes [3].

  • Integrated Dehydration Systems: For THPA production, a critical advancement was the implementation of in-line dehydration using molecular sieves (3Å) or membrane separations. This innovation continuously removed water from the reversible imidization step when producing THPA derivatives, overcoming equilibrium limitations that plagued batch reactors. This integration pushed conversions beyond 95% without requiring energy-intensive azeotropic distillation [6].

  • Economic and Sustainability Impact: Comparative lifecycle assessments demonstrated reductions in E-factor (kg waste/kg product) from approximately 5.2 in batch processes to below 1.0 in optimized continuous systems. The intensified process reduced the physical footprint by 70%, energy consumption by 45-55%, and production costs by 30-35% through improved space-time yields and reduced purification requirements [3] [6].

Table 3: Performance Metrics: Batch vs. Continuous THPA Production

Performance IndicatorBatch ProcessContinuous ProcessImprovement Factor
Reaction Volume10,000-20,000 L50-200 L (micro); 500-2000 L (SABRe)20-100x smaller
Space-Time Yield0.05-0.1 kg/m³·h5-15 kg/m³·h50-150x higher
Cooling Energy Demand120-150 kWh/tonne40-60 kWh/tonne60-70% reduction
Reaction Time4-8 hours (including heat/cool)10-30 minutes residence time8-20x faster
Product ConsistencyBatch-to-batch variation 5-8%Standard deviation <1.5%4-5x more consistent

The case of THPA exemplifies how continuous manufacturing overcomes the "trilemma" of chemical production—simultaneously improving cost efficiency, safety profile, and environmental footprint. These advances positioned THPA manufacturing as a model system for specialty chemical process intensification [3] [6].

Properties

CAS Number

85-43-8; 2426-02-0

Product Name

Tetrahydrophthalic anhydride

IUPAC Name

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H8O3
C8H8O3
C6H8(CO)2O

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2

InChI Key

KMOUUZVZFBCRAM-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)OC2=O

Solubility

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene
In water, 1,600 mg/L at 25 °C (est)
Solubility in water: reaction

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O

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